molecular formula C14H13NO3 B8364847 5-Ethyl-2-(2-phenylethenyl)-1,3-oxazole-4-carboxylic acid CAS No. 89724-16-3

5-Ethyl-2-(2-phenylethenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B8364847
M. Wt: 243.26 g/mol
InChI Key: POZNKAIJQUEGHB-UHFFFAOYSA-N
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Patent
US04602027

Procedure details

A mixture of 5-ethyl-2-styryl-4-oxazolecarboxylic acid (5.57 g) and thionyl chloride (17 ml) was refluxed with stirring for an hour and the thionyl chloride was completely distilled off. The residue was dissolved in dimethoxyethane (20 ml) and the solution was added dropwise to a mixture of sodium borohydride (1.74 g) and dimethoxyethane (50 ml) under cooling with ice-sodium chloride and stirring. The whole mixture was stirred for 15 minutes, adjusted to pH 2 with 2N hydrochloric acid and refluxed for 30 minutes. The reaction mixture was concentrated, neutralized with aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the residue was treated with hexane to give 5-ethyl-4-hydroxymethyl-2-styryloxazole as crystals; yield 4.37 g (83.4%). Recrystallization from ethyl ether gave colorless prisms melting at 90°-91° C.
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:7][C:6]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:5][C:4]=1[C:16](O)=[O:17])[CH3:2].S(Cl)(Cl)=O>>[CH2:1]([C:3]1[O:7][C:6]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:5][C:4]=1[CH2:16][OH:17])[CH3:2]

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
C(C)C1=C(N=C(O1)C=CC1=CC=CC=C1)C(=O)O
Name
Quantity
17 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
the thionyl chloride was completely distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethoxyethane (20 ml)
ADDITION
Type
ADDITION
Details
the solution was added dropwise to a mixture of sodium borohydride (1.74 g) and dimethoxyethane (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice-sodium chloride
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
The whole mixture was stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
ADDITION
Type
ADDITION
Details
the residue was treated with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N=C(O1)C=CC1=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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